2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-10-7-8-12(11(2)9-10)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVNMDRZIYALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents a novel class of tetrahydrobenzo[b]thiophene derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with antioxidant capabilities.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.46 g/mol
- IUPAC Name : 2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
The structural characteristics of this compound contribute to its biological activity, particularly due to the presence of the tetrahydrobenzo[b]thiophene core and the dimethylbenzamide substitution.
Antibacterial Activity
Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant antibacterial properties against various bacterial strains.
Table 1: Antibacterial Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3b | E. coli | 1.11 |
| 3b | P. aeruginosa | 1.00 |
| 3b | Salmonella | 0.54 |
| 3b | S. aureus | 1.11 |
In a systematic evaluation, compound 3b was identified as a lead candidate due to its superior activity against multiple bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.54 μM to 1.11 μM against pathogens such as E. coli, P. aeruginosa, Salmonella, and S. aureus .
Case Study: Antibacterial Evaluation
A detailed study conducted on various tetrahydrobenzo[b]thiophene derivatives found that compound 3b not only inhibited bacterial growth but also exhibited bacteriostatic effects at concentrations between 1× to 4× MIC within two hours . This indicates a rapid action mechanism that could be beneficial in clinical applications.
Anticancer Efficacy
The anticancer potential of this compound has also been explored in vitro against various cancer cell lines.
Table 2: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 3b | Breast Cancer | TBD |
| 3b | Lung Cancer | TBD |
Studies have shown that compounds with specific substitutions in the tetrahydrobenzo[b]thiophene structure demonstrated enhanced cytotoxic effects against breast and lung cancer cell lines compared to standard treatments . The precise IC50 values are still under investigation but indicate promising therapeutic applications.
Antioxidant Activity
In addition to antibacterial and anticancer properties, certain derivatives of tetrahydrobenzo[b]thiophene have been evaluated for their antioxidant capabilities.
Case Study: Antioxidant Evaluation
A study assessing the total antioxidant capacity (TAC) of newly synthesized tetrahydrobenzo[b]thiophene derivatives revealed significant antioxidant potency comparable to ascorbic acid . This suggests that these compounds may play a role in combating oxidative stress-related diseases.
Comparison with Similar Compounds
Structural Features and Modifications
The table below summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethyl group in the target compound is electron-donating, which may enhance metabolic stability but reduce binding affinity compared to electron-withdrawing groups (e.g., 3,4,5-trimethoxy in ).
- Linker Modifications : The addition of a piperazine-acetamido side chain (as in ) significantly enhances acetylcholinesterase (AChE) inhibition, suggesting that extended side chains improve interactions with enzyme active sites.
Physicochemical Properties
- Molecular Weight and Polarity :
- The target compound (C₁₉H₂₁N₂O₂S, MW 341.45) is less polar than trimethoxy (C₁₈H₂₀N₂O₄S, MW 384.43) or piperazine derivatives (higher MW), impacting solubility and bioavailability.
- Melting Points :
Toxicity Profiles
- Low Toxicity : Tetrahydrobenzo[b]thiophene derivatives with carboxamide groups generally exhibit low acute toxicity (Class V, as per ). The 2,4-dimethyl group is unlikely to introduce significant toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
